2-[2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethoxy]ethanol
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Overview
Description
2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL is a complex organic compound that features a tetrazole ring, a phenyl group, and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a , which involves the reaction of an azide with a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Ethoxyethanol Moiety: This step involves the reaction of an ethylene oxide derivative with an alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new drugs due to its unique structural features.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The phenyl group can enhance the compound’s binding affinity through π-π interactions, while the ethoxyethanol moiety can increase its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazole share a similar heterocyclic structure and have broad applications in medicinal chemistry.
Triazole Compounds: Triazoles are structurally similar and are used in various pharmaceutical applications.
Benzimidazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Uniqueness
2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL is unique due to its combination of a tetrazole ring, phenyl group, and ethoxyethanol moiety, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
The compound 2-[2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethoxy]ethanol, a tetrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a tetrazole ring, which is known for its diverse biological activities.
Research indicates that compounds with tetrazole moieties often exhibit activity through various mechanisms, including:
- PPAR Agonism : The compound has been studied for its agonistic effects on peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Agonism of PPARα is associated with anti-inflammatory effects and improved metabolic profiles .
- Cardiotoxicity Assessment : Inhibition studies on the human ether-à-go-go (hERG) potassium channel suggest that this compound exhibits low potential for cardiotoxicity, making it a safer candidate for therapeutic use .
- Cytotoxicity : In vitro studies have shown that the compound does not exhibit significant cytotoxicity in retinal pigment epithelium cell lines at concentrations up to 200 µM, indicating a favorable safety profile .
Pharmacokinetics
Pharmacokinetic studies reveal crucial insights into the bioavailability and metabolism of the compound:
- Stability : The compound demonstrates considerable metabolic stability with a mean half-life exceeding 60 minutes in human liver microsomes, suggesting low clearance rates which are advantageous for maintaining therapeutic levels in vivo .
- Blood-Retinal Barrier Penetration : Efficacy studies in diabetic rat models indicate that the compound can cross the blood-retinal barrier and exert effects on retinal vascular leakage, a significant factor in diabetic retinopathy .
Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Diabetic Retinopathy : Given its ability to reduce retinal vascular leakage in diabetic models, the compound shows promise as a treatment for diabetic retinopathy .
- Anti-inflammatory Effects : The agonistic action on PPARα could position this compound as a candidate for treating inflammatory conditions and metabolic disorders .
Case Studies
Several studies have evaluated the efficacy and safety of similar tetrazole compounds:
These findings underscore the therapeutic potential of tetrazole derivatives in managing chronic diseases.
Properties
Molecular Formula |
C18H21N5O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[2-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C18H21N5O3/c24-11-13-25-12-10-19-14-15-6-8-17(9-7-15)26-18-20-21-22-23(18)16-4-2-1-3-5-16/h1-9,19,24H,10-14H2 |
InChI Key |
LGKKVCKMQXHVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)CNCCOCCO |
Origin of Product |
United States |
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